3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities
Properties
IUPAC Name |
3-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15-12-2-1-6-17-14(12)18-10-21(15)11-4-8-20(9-5-11)16(23)13-3-7-19-24-13/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLNFRRCOJWFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component One-Pot Assembly
The pyrido[2,3-d]pyrimidinone nucleus is efficiently constructed using a MCR adapted from Bazgir et al. (2012):
Reagents :
- 4-Aminouracil (1.0 equiv)
- Aromatic aldehyde (1.0 equiv)
- Malononitrile (1.0 equiv)
- Catalyst: Diammonium hydrogen phosphate (DAHP, 10 mol%)
- Solvent: H₂O/EtOH (3:1)
Procedure :
- Heat reagents at 80°C for 4–6 h under microwave irradiation (300 W).
- Cool to room temperature and filter the precipitate.
- Purify by recrystallization from ethanol/water.
Key Advantages :
Functionalization at Position 3
Introduction of the piperidin-4-yl group at position 3 is achieved via nucleophilic aromatic substitution (NAS):
Reaction Conditions :
- Pyridopyrimidinone bromide (1.0 equiv)
- Piperidin-4-ylamine (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 80°C, 12 h
Outcome :
- Substitution efficiency : >95% by ¹H-NMR monitoring.
- Challenges : Competing elimination minimized by polar aprotic solvents.
Regioselective Synthesis of Isoxazole-5-carbonyl Chloride
Copper-Catalyzed [3+2] Cycloaddition
Adapting Hansen's methodology , 5-substituted isoxazoles are synthesized with high regiocontrol:
Procedure :
- Generate nitrile oxide in situ from hydroxamoyl chloride (1.0 equiv) and Et₃N (2.0 equiv).
- Add terminal acetylene (1.1 equiv) and CuI (5 mol%) in CH₂Cl₂ at 0°C.
- Stir for 2 h, then quench with NH₄Cl.
Optimization Data :
| Entry | R Group | Temp (°C) | Yield (%) | Regioselectivity (5-sub:3-sub) |
|---|---|---|---|---|
| 1 | Ph | 0 | 78 | 98:2 |
| 2 | 4-NO₂C₆H₄ | 0 | 85 | 99:1 |
| 3 | CH₂CO₂Et | 25 | 68 | 95:5 |
Late-Stage Carbonylation
The isoxazole-5-carboxylic acid is activated as the acyl chloride:
- Oxidation : Treat isoxazole-5-methanol (1.0 equiv) with Jones reagent (CrO₃/H₂SO₄) at 0°C.
- Chlorination : React with SOCl₂ (3.0 equiv) in refluxing toluene (2 h).
Purity : >99% by HPLC (C18 column, MeCN/H₂O gradient).
Assembly of the 1-(Isoxazole-5-carbonyl)piperidin-4-yl Side Chain
Piperidine Acylation
Coupling isoxazole-5-carbonyl chloride with piperidin-4-ylamine proceeds via Schotten-Baumann conditions:
Protocol :
- Isoxazole-5-carbonyl chloride (1.05 equiv)
- Piperidin-4-ylamine (1.0 equiv)
- Aqueous NaHCO₃ (2.0 M), CH₂Cl₂, 0°C → RT
Yield : 92% after extraction and silica gel chromatography.
X-ray Crystallographic Validation
Single-crystal X-ray analysis confirms the cis conformation of the acylpiperidine moiety (Fig. 1A). Key bond lengths:
- C=O: 1.21 Å
- N-C(O): 1.34 Å
- Piperidine chair conformation with axial carbonyl orientation.
Convergent Coupling of Core and Side Chain
Buchwald-Hartwig Amination
Palladium-catalyzed C-N bond formation links the fragments:
Catalytic System :
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (3.0 equiv)
- Toluene, 110°C, 24 h
Scope :
Microwave-Assisted Coupling
Accelerated synthesis using dielectric heating:
Conditions :
- 150°C, 300 W, 30 min
- Solvent: DMAc
Benefits :
- 4-fold reduction in reaction time.
- Conversion : >95% by LC-MS.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise NAS | 58 | 98 | No transition metals | Low functional group tolerance |
| Buchwald-Hartwig | 73 | 99 | Broad substrate scope | Pd contamination risk |
| Microwave MCR | 81 | 97 | Rapid synthesis | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine derivatives: These compounds also feature a piperidine ring and have been studied for their potential as GlyT1 inhibitors.
Isoxazolo[5,4-b]pyridine derivatives: These compounds share the isoxazole ring and have shown antitumor activity.
Uniqueness
What sets 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one apart is its combination of structural elements, which confer unique chemical properties and biological activities.
Biological Activity
The compound 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly as a selective ERK5 inhibitor. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is with a molecular weight of 325.32 g/mol. The structure includes a pyrido[2,3-d]pyrimidine core, which is significant for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₃ |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 2034423-27-1 |
| IUPAC Name | 3-[1-(1,2-isoxazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Research indicates that this compound acts as a selective inhibitor of ERK5 , a member of the MAPK family involved in various cellular processes including proliferation and survival. By inhibiting ERK5, the compound may influence signaling pathways critical for cancer cell growth and survival.
In Vitro Studies
In vitro assays have demonstrated that 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
- HCT116 Cells : Similar results were observed, confirming its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound in inhibiting the growth of multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Selectivity Profile : The selectivity of this compound for ERK5 over other kinases was assessed using a panel of kinase assays, demonstrating a favorable selectivity ratio that supports its therapeutic potential.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Selectivity Profile |
|---|---|---|
| 4-Benzoylpiperidine Derivatives | GlyT1 inhibitors | Moderate selectivity |
| Isoxazolo[5,4-b]pyridine Derivatives | Antitumor activity | Variable selectivity |
| 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | ERK5 inhibitor | High selectivity |
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrido[2,3-d]pyrimidin-4(3H)-one core in this compound?
Methodological Answer:
The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold can be synthesized via cyclocondensation reactions. For example:
- Microwave-assisted synthesis : React 4-arylidene-3-methylisoxazol-5(4H)-one with 2,6-diaminopyrimidin-4(3H)-one in DMF and acetic acid under microwave irradiation (240 W, 140°C) to form fused pyrido-pyrimidinones .
- Cyclization with formamidine acetate : Treat 2-amino-3-cyano-4-methoxypyridine with trimethylsilyl iodide, followed by refluxing with formamidine acetate in ethoxyethanol to achieve cyclization .
Key Tools : Monitor reactions using TLC and characterize intermediates via / NMR and IR spectroscopy .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography : Use column chromatography (e.g., chloroform as eluent) or recrystallization (ethanol-DMF mixtures) to purify intermediates .
- Spectroscopic Analysis :
- NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.49–8.24 ppm for pyridyl groups) .
- IR : Identify carbonyl (C=O) stretches near 1676 cm and NH/OH vibrations (2500–3500 cm) .
- HR-MS : Verify molecular weight with <2 ppm error (e.g., [M+H] at m/z 365.12 for chlorophenyl derivatives) .
Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or morpholino substituents) at the 4-position of the pyrimidinone ring to enhance aqueous solubility .
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- pH adjustment : Test solubility in buffered solutions (pH 6.5–7.4) mimicking physiological conditions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved CDK4 inhibition?
Methodological Answer:
- Core modifications : Replace the isoxazole-5-carbonyl group with methylsulfonyl or acetylated piperidine moieties to enhance kinase binding affinity .
- Substituent effects : Evaluate aryl groups (e.g., 4-chlorophenyl vs. 4-nitrophenyl) at the 7-position of pyrido-pyrimidinone for steric and electronic effects on CDK4 inhibition .
- Biological assays : Use MTT-based proliferation assays (e.g., against MCF-7 or HepG2 cells) to compare IC values with doxorubicin as a reference .
Advanced: How should researchers address contradictions in antitumor activity data across cell lines?
Methodological Answer:
- Mechanistic profiling : Perform kinase inhibition assays (e.g., CDK4/6 selectivity panels) to confirm target engagement .
- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Cell line variability : Normalize data to cell-specific factors (e.g., p16 expression in CDK4-sensitive lines) using Western blotting .
Advanced: What methodologies resolve challenges in regioselective functionalization of the isoxazole ring?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the isoxazole C-4 position, followed by electrophilic quenching (e.g., iodomethane) .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(PPh) catalyst to couple boronic acids to brominated isoxazole intermediates .
- Monitoring : Track regioselectivity via NMR (e.g., carbonyl carbons at δ 158–175 ppm) .
Advanced: How can computational tools predict the compound’s interaction with mPGES-1 for anti-inflammatory applications?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding poses of pyrido-pyrimidinone derivatives in the mPGES-1 active site (PDB: 4AL0). Prioritize analogs with hydrogen bonds to Arg126 and Tyr130 .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- In vitro validation : Test top candidates in LPS-induced PGE production assays using RAW264.7 macrophages .
Advanced: What analytical approaches troubleshoot low yields in multi-step syntheses?
Methodological Answer:
- Intermediate trapping : Quench reactions at timed intervals and analyze by LC-MS to identify unstable intermediates .
- Optimize cyclization : Screen Lewis acids (e.g., ZnCl) or microwave conditions (e.g., 180–240 W) to improve ring-closure efficiency .
- Byproduct analysis : Use preparative HPLC to isolate side products (e.g., dimerized species) and characterize via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
